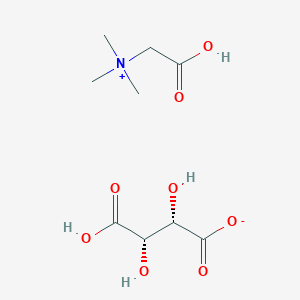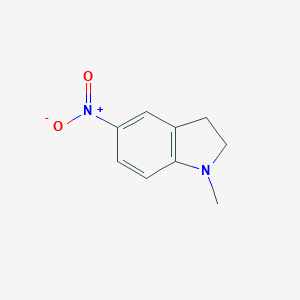![molecular formula C25H33ClN2 B098147 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride CAS No. 17774-72-0](/img/structure/B98147.png)
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride, also known as BBMI, is a type of ionic liquid that has gained significant attention from the scientific community due to its unique properties. BBMI has been found to be useful in various fields, including catalysis, electrochemistry, and material science.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is not fully understood. However, it is believed that 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride interacts with the cell membrane and disrupts its structure, leading to cell death. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has also been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has been found to have low toxicity and is not harmful to human cells. However, it has been found to have some physiological effects. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has been found to cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is its low toxicity and high stability. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is also a good solvent for a wide range of compounds, making it useful in various chemical reactions. However, 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has some limitations. It is hygroscopic and can absorb water from the air, which can affect its properties. Additionally, 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is relatively expensive compared to other solvents, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride. One area of research is the development of new applications for 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride in catalysis and electrochemistry. Another area of research is the development of new antibacterial coatings for medical devices using 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride. Additionally, the mechanism of action of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride needs to be further investigated to fully understand its antimicrobial properties. Finally, the synthesis of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride needs to be optimized to reduce its cost and improve its properties.
Conclusion:
In conclusion, 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is a unique ionic liquid that has several applications in scientific research. Its low toxicity and high stability make it a useful solvent for various chemical reactions. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has also been found to have antimicrobial properties and may be useful in the development of antibacterial coatings for medical devices. Further research is needed to fully understand the mechanism of action of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride and to develop new applications for this compound.
Synthesemethoden
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride can be synthesized using a simple one-pot method. The synthesis involves the reaction of 1,3-dibromopropane with 4-butylbenzyl bromide in the presence of imidazole. The resulting product is then treated with hydrochloric acid to obtain 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has been found to have several applications in scientific research. It has been used as a solvent in various chemical reactions, including catalysis and electrochemistry. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has also been used as a surfactant in the synthesis of nanoparticles. Additionally, 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has been found to have antimicrobial properties and has been used in the development of antibacterial coatings for medical devices.
Eigenschaften
CAS-Nummer |
17774-72-0 |
|---|---|
Molekularformel |
C25H33ClN2 |
Molekulargewicht |
396.99592 |
IUPAC-Name |
1,3-bis[(4-butylphenyl)methyl]imidazol-1-ium;chloride |
InChI |
InChI=1S/C25H33N2.ClH/c1-3-5-7-22-9-13-24(14-10-22)19-26-17-18-27(21-26)20-25-15-11-23(12-16-25)8-6-4-2;/h9-18,21H,3-8,19-20H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UYOYVNWMMLSEOM-UHFFFAOYSA-M |
SMILES |
CCCCC1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)CCCC.[Cl-] |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)CCCC.[Cl-] |
Andere CAS-Nummern |
17774-72-0 |
Synonyme |
1,3-bis[(4-butylphenyl)methyl]-1H-imidazolium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



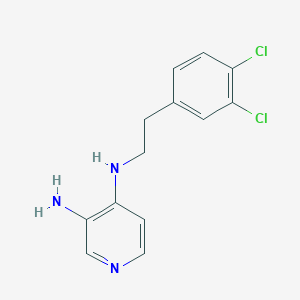

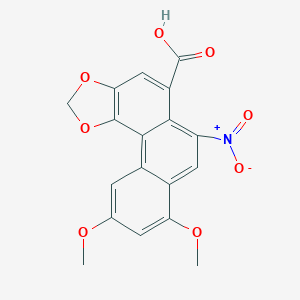
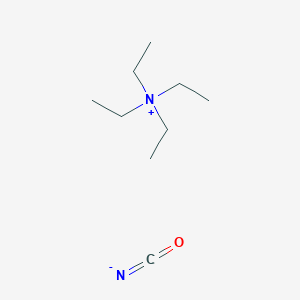
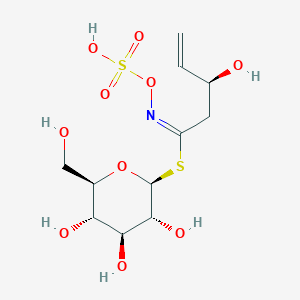
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)


